1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene
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Overview
Description
1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene is a natural compound with an intriguing structure. It belongs to the class of biphenanthrenes, which are polycyclic aromatic compounds. This particular compound has four methoxy groups (–OCH₃) and two methyl groups (–CH₃) attached to its biphenanthrene core. It was recently isolated from the fibrous roots of Bletilla striata, a terrestrial orchid plant. Notably, this compound exhibits antibacterial activity against several Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for 1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene are not extensively documented. its isolation from Bletilla striata suggests that it can be obtained through extraction from natural sources. Further research is needed to explore efficient synthetic methods.
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Its rarity and specific natural source make large-scale production challenging.
Chemical Reactions Analysis
1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene likely undergoes various chemical reactions due to its functional groups. Some potential reactions include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be elucidated. The major products formed from these reactions would depend on the specific reaction pathways.
Scientific Research Applications
Chemistry: Researchers may explore the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure could inspire novel synthetic strategies.
Biology and Medicine: Given its antibacterial activity, investigations into its potential as an antimicrobial agent are warranted. Additionally, its toxicity toward tumor cells suggests possible anticancer properties. Further studies are needed to understand its mechanisms of action and therapeutic potential.
Industry: While not yet applied industrially, its antibacterial properties could find use in localized infection treatments. more research is necessary to validate its efficacy and safety.
Mechanism of Action
1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene likely exerts its effects by disrupting bacterial cell membranes. This membrane-targeting action leads to cell death. Further investigations are needed to uncover the precise molecular targets and pathways involved.
Comparison with Similar Compounds
1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene’s uniqueness lies in its specific methoxy and methyl substitutions on the biphenanthrene scaffold. Similar compounds within the biphenanthrene family include other natural products and synthetic analogs. none may precisely match its structure and biological activity .
Properties
CAS No. |
128759-95-5 |
---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1,1,8,8-tetramethoxy-2,7-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C14H24O4/c1-11(13(15-3)16-4)9-7-8-10-12(2)14(17-5)18-6/h7-10,13-14H,1-6H3 |
InChI Key |
GFOWBWVJCFFKIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC=C(C)C(OC)OC)C(OC)OC |
Origin of Product |
United States |
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